N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
Description
N-(3,4-Dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 3,4-dichlorophenyl amide substituent and a 2-pyridinyl group at the 2-position of the thiazole ring. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under classic coupling reagents (e.g., HATU, EDCI) .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-7-19-13)15(22)21-10-5-6-11(17)12(18)8-10/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCLCDIFMFIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide exhibits notable anticancer properties. For instance, a study evaluated its cytotoxic effects against multiple cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) . The compound demonstrated an IC50 value of 2.01 µM against HT29 cells, highlighting its potential as an effective anticancer agent .
Mechanism of Action
The mechanism underlying its anticancer activity may involve the inhibition of critical pathways associated with tumor growth and proliferation. The presence of the 3,4-dichlorophenyl group is believed to enhance its potency by facilitating interactions with specific cellular targets .
Antimicrobial Properties
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has also been studied for its antimicrobial effects. Research has shown that thiazole derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions . The compound's structural characteristics contribute to its efficacy against various pathogens.
Anti-inflammatory Effects
The compound is being explored for its anti-inflammatory properties as well. Studies have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide may act on these pathways, providing therapeutic benefits in inflammatory diseases.
Synthetic Intermediate
This compound serves as a synthetic intermediate in the production of other pharmacologically active compounds. Notably, it has been utilized in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor effective against HIV-1 . Its role as an intermediate underscores its importance in drug development processes.
Data Table: Biological Activities of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HT29 | 2.01 | |
| Anticancer | MCF-7 | 5.71 | |
| Antimicrobial | Various | Varies | |
| Anti-inflammatory | In vitro | Varies |
Case Studies
-
Cytotoxicity Evaluation
A study published in Pharmaceutical Biology assessed the cytotoxic effects of several thiazole derivatives including N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide on human cancer cell lines. The results indicated that this compound had superior growth-inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil . -
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Analogs
a. Positional Isomers (2- vs. 4-Pyridinyl Substitution)
The target compound differs from analogs like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides in the pyridinyl substituent’s position. No direct activity data for the 2-pyridinyl variant is available, but positional isomerism is a critical factor in medicinal chemistry optimization.
b. N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7)
This analog replaces the pyridinyl group with a second thiazole ring. Its synthesis involves coupling 1,3-thiazole-5-carboxylic acid with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine . The dual thiazole system may enhance π-π stacking interactions but reduce solubility compared to the target compound’s pyridinyl-thiazole scaffold.
Thiadiazole-Based Analogs
Compounds such as N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) and N-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) feature a 1,3,4-thiadiazole core instead of thiazole . Key differences include:
- Melting Points : Thiadiazoles generally exhibit higher melting points (e.g., 175–202°C for 18l and 18o) compared to thiazole derivatives, likely due to increased rigidity.
- NMR Shifts : Thiadiazole carboxamides show distinct $^{13}\text{C}$ NMR signals for the carbonyl carbon (δ ~160–165 ppm), whereas thiazole analogs typically resonate at δ ~165–170 ppm, reflecting electronic differences .
Dichlorophenyl-Containing Amides
a. Agrochemical Derivatives
- Propanil (N-(3,4-dichlorophenyl)propanamide) : A herbicide with a simpler acetamide structure. The absence of a heterocyclic ring reduces target specificity compared to the thiazole-based compound .
- Fenoxacrim (N-(3,4-dichlorophenyl)hexahydrotrioxopyrimidinecarboxamide): Contains a pyrimidine ring, offering hydrogen-bonding sites absent in the target compound .
b. Metabolites and Pharmacologically Active Compounds
- Linuron Metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) : Urea derivatives lack the thiazole ring but retain the dichlorophenyl group, emphasizing its role in bioactivity .
- Indazol-5-yl Derivatives (e.g., N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine): These compounds replace the thiazole with indazole and quinoline moieties, demonstrating broader kinase inhibition profiles .
Data Tables
Table 1. Structural and Physicochemical Comparison of Selected Analogs
Research Findings and Implications
- Synthetic Flexibility : Thiazole and thiadiazole cores are synthetically accessible, but yields vary significantly based on substituent complexity (e.g., dichlorophenyl groups require precise stoichiometry) .
- Bioactivity Trends : The 3,4-dichlorophenyl moiety is a recurring pharmacophore in agrochemicals and pharmaceuticals, suggesting its utility in enhancing target engagement .
- Structural Optimization : Replacing thiazole with thiadiazole improves thermal stability but may reduce metabolic stability due to increased ring rigidity .
Biological Activity
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C16H11Cl2N3OS
- Molecular Weight : 364.25 g/mol
- IUPAC Name : N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
The compound features a thiazole ring substituted with a dichlorophenyl group and a pyridine moiety, which are critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells. For instance, compounds similar to N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide have demonstrated the ability to downregulate anti-apoptotic proteins like Bcl-2 and activate caspases, leading to programmed cell death .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Induces apoptosis |
| 4e | HepG2 | 5.36 | Apoptotic signaling |
| N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide | A431 | TBD | TBD |
Antimicrobial Activity
The thiazole moiety is recognized for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria:
- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways necessary for bacterial growth .
Anti-inflammatory Activity
Some studies have reported anti-inflammatory effects associated with thiazole derivatives. The presence of electron-withdrawing groups like chlorine enhances the anti-inflammatory potency by modulating inflammatory cytokine production.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- Chlorine Substituents : The presence of chlorine atoms at specific positions on the phenyl ring enhances lipophilicity and biological activity.
- Pyridine Moiety : The inclusion of pyridine contributes to increased binding affinity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
